Methyl 2-chloro-3-oxopropanoate

Vue d'ensemble

Description

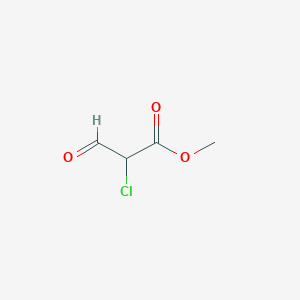

Methyl 2-chloro-3-oxopropanoate is a methyl ester derivative of 2-chloro-3-oxopropanoic acid, with the molecular formula C₄H₅ClO₃ and a molecular weight of 136.53 g/mol. Methyl esters like this are typically used as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds, due to their reactive α-chloro and ketone functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester and chloro groups, making it valuable in nucleophilic substitution and cyclization reactions .

Méthodes De Préparation

Direct Esterification of 2-Chloro-3-oxopropanoic Acid

This method involves the esterification of 2-chloro-3-oxopropanoic acid with methanol under acidic conditions:

Reaction Conditions:

- Catalyst : Sulfuric acid or hydrochloric acid.

- Temperature : Reflux conditions (typically 60–80°C).

- Solvent : Methanol as both reactant and solvent.

Mechanism:

- Protonation of the carboxylic acid group increases electrophilicity.

- Methanol acts as a nucleophile, attacking the carbonyl carbon.

- Water is eliminated, forming the ester.

Advantages:

- Simple and cost-effective for small-scale synthesis.

- High yield with proper control of reaction parameters.

Limitations:

- Requires careful removal of water to drive equilibrium toward ester formation.

Chlorination of Methyl 3-hydroxypropanoate

Another route involves chlorination of methyl 3-hydroxypropanoate using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

Reaction Conditions:

- Reagents : Thionyl chloride or PCl₅.

- Temperature : Typically 0–40°C to prevent decomposition.

- Solvent : Dichloromethane or chloroform.

Mechanism:

- Activation of the hydroxyl group by the chlorinating agent.

- Substitution of the hydroxyl group with chlorine.

Advantages:

- Direct introduction of chlorine at the desired position.

- Suitable for large-scale synthesis with controlled conditions.

One-Step Synthesis Using β-Ketoesters

This method involves nucleophilic substitution on β-ketoesters using chlorinating agents:

Reaction Conditions:

- Reagents : Thionyl chloride or phosphorus pentachloride.

- Temperature : Mild conditions (20–50°C).

- Solvent : Non-polar solvents like benzene or toluene.

Mechanism:

- Chlorination introduces chlorine at the α-position relative to the keto group.

- The ester group remains intact during the reaction.

Advantages:

- Efficient for synthesizing derivatives with minimal purification steps.

- High regioselectivity for α-chlorination.

Limitations:

- Requires precise control to avoid over-chlorination.

Industrial Continuous Flow Processes

For large-scale production, continuous flow reactors are employed to maximize yield and efficiency:

Key Features:

- Automated reactors ensure precise control over temperature, pressure, and reactant concentrations.

- Use of catalysts optimizes reaction rates and product purity.

Advantages:

- Consistent product quality suitable for industrial applications.

- Scalable process with reduced waste generation.

Data Table: Comparison of Preparation Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Scale | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Sulfuric acid | 60–80 | ~85 | Lab-scale | Requires removal of water to drive equilibrium |

| Chlorination of Hydroxypropanoate | SOCl₂ or PCl₅ | 0–40 | ~75 | Lab-scale | Hazardous reagents; potential side reactions |

| Nucleophilic Substitution | SOCl₂ or PCl₅ | 20–50 | ~80 | Lab-scale | Over-chlorination risk |

| Industrial Continuous Flow | Automated reactor systems | Controlled | ~90 | Industrial | High initial setup cost |

Notes on Optimization

- Reaction Temperature : Maintaining optimal temperature prevents decomposition and improves yield.

- Purification Techniques : Vacuum distillation or recrystallization enhances product purity.

- Safety Precautions : Proper handling of chlorinating agents and use of fume hoods are essential due to toxicity risks.

Analytical Methods for Verification

To confirm the structure and purity of methyl 2-chloro-3-oxopropanoate, the following techniques are recommended:

-

- $$ ^1H $$ NMR shows signals for methyl ester (~δ 3.7 ppm) and chloro-substituted methylene (~δ 4.5 ppm).

- $$ ^13C $$ NMR confirms carbonyl (~δ 170 ppm) and ester carbons (~δ 50 ppm).

GC-MS :

- Molecular ion peak at m/z = 136 confirms molecular weight.

- Fragmentation patterns identify impurities.

-

- Strong absorption at ~1740 cm$$^{-1}$$ for C=O stretching in esters.

- Chlorine-specific peaks near ~750 cm$$^{-1}$$.

Analyse Des Réactions Chimiques

Types of Reactions:

Nucleophilic Substitution: The chloro group in methyl 2-chloro-3-oxopropanoate can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic Substitution: Various substituted esters and amides.

Reduction: Methyl 2-chloro-3-hydroxypropanoate.

Hydrolysis: 2-chloro-3-oxopropanoic acid.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Pharmaceuticals: Methyl 2-chloro-3-oxopropanoate is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antiviral agents.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural products.

Biology:

Enzyme Inhibition Studies: This compound is used in studies to investigate the inhibition of enzymes that interact with ester or carbonyl groups.

Medicine:

Drug Development: It is explored for its potential in developing new therapeutic agents due to its reactivity and ability to form diverse chemical structures.

Industry:

Polymer Production: Used in the synthesis of monomers for polymer production.

Agrochemicals: Intermediate in the production of herbicides and pesticides.

Mécanisme D'action

The mechanism of action of methyl 2-chloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. These properties make it a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Ethyl 2-Chloro-3-Oxopropanoate

Molecular Formula : C₅H₇ClO₃

Molecular Weight : 150.56 g/mol

Physical Properties :

- Melting Point : 85–92°C

- Solubility : Soluble in chloroform, dichloromethane, and 1,4-dioxane .

- Storage : Stable at 4°C; solutions in DMSO should be used within 1 month at -20°C or 6 months at -80°C .

Synthesis: Ethyl 2-chloro-3-oxopropanoate is synthesized via condensation reactions, such as the reaction of ethyl chloroacetate with ethyl formate in the presence of a base (e.g., potassium tert-butoxide). Yields range from 15% to 71%, depending on reaction conditions .

Methyl 3-Chloro-3-Oxopropanoate

Molecular Formula: C₄H₅ClO₃ Molecular Weight: 136.53 g/mol Structural Note: Unlike methyl 2-chloro-3-oxopropanoate, this isomer has both the chloro and oxo groups on the same carbon (position 3), making it a β-keto chloride. This structural difference enhances its electrophilicity and reactivity in acyl transfer reactions.

Physical Properties :

Ethyl 2-Chloroacetoacetate

Molecular Formula : C₆H₉ClO₃

Molecular Weight : 164.58 g/mol

Key Differences :

- Contains an additional methyl group adjacent to the ketone, altering steric and electronic properties.

- Lower yield (45%) compared to ethyl 2-chloro-3-oxopropanoate (62%) in imidazo[1,2-a]pyridine synthesis, likely due to steric hindrance .

Comparative Data Table

Key Research Findings

- Reactivity Trends: Ethyl 2-chloro-3-oxopropanoate exhibits higher stability and better yields in cyclization reactions compared to ethyl 2-chloroacetoacetate, highlighting the importance of substituent positioning .

- Structural Impact: The placement of the chloro group (2 vs. 3 position) significantly alters electronic properties. Methyl 3-chloro-3-oxopropanoate’s β-keto chloride structure makes it more reactive toward nucleophiles than its 2-chloro isomer .

- Synthesis Optimization: Reactions involving ethyl 2-chloro-3-oxopropanoate benefit from anhydrous conditions and polar aprotic solvents like 1,4-dioxane, achieving yields up to 71% .

Activité Biologique

Methyl 2-chloro-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including biochemical interactions, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClO

- Molecular Weight : Approximately 164.56 g/mol

The presence of a chloro substituent and a keto group in its structure contributes to its reactivity and biological potential.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, which can be categorized as follows:

- Antimicrobial Activity : Research suggests that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Effects : Initial studies indicate that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

The biological activity of this compound is believed to involve several biochemical pathways:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been used in studies focusing on esterases and hydrolases, which are critical in drug metabolism and detoxification processes.

- Receptor Modulation : The compound's structure allows it to interact with specific receptors in cellular signaling pathways, potentially influencing gene expression and cellular responses.

Antimicrobial Studies

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Research

In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the compound's ability to modulate NF-kB signaling pathways, which are crucial for inflammatory responses.

Anticancer Activity

A recent study explored the effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values around 50 µM. Mechanistic studies revealed that this was associated with increased levels of caspase-3 activity, indicating activation of the apoptotic pathway .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare its biological activity with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory, anticancer |

| Methyl 2-bromo-3-oxopropanoate | Structure | Limited antimicrobial activity |

| Ethyl 2-chloro-3-oxobutanoate | Structure | Moderate anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Methyl 2-chloro-3-oxopropanoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting methyl acetoacetate with a chlorinating agent (e.g., SOCl₂ or PCl₃) under anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to minimize side reactions and using inert atmospheres (e.g., N₂) to prevent hydrolysis. Purification typically involves fractional distillation or recrystallization .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is effective for purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on signals for the methyl ester (δ ~3.7 ppm), carbonyl (δ ~170 ppm), and chloro-substituted carbons .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for volatile reactions, wear nitrile gloves, and use chemical splash goggles. Store in airtight containers away from moisture and oxidizers. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Monitor airborne concentrations with gas detectors if used in large-scale reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane vs. THF) and catalyst selection. For example, Lewis acids like ZnCl₂ may enhance chlorination efficiency. Kinetic studies (via in-situ IR or HPLC monitoring) can identify rate-limiting steps. Temperature gradients and microwave-assisted synthesis may reduce reaction times .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is compromised by hydrolysis due to the electrophilic carbonyl and labile chloro group. Store under inert gas (Ar) at –20°C in amber glass to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

Q. How do the chloro and oxo groups affect reactivity in downstream reactions?

- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., in Grignard reactions). The oxo group facilitates keto-enol tautomerism, enabling regioselective alkylation. Computational DFT studies can map charge distribution to predict reactivity .

Q. What computational methods predict degradation pathways under environmental conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrolysis mechanisms. Molecular dynamics (MD) predict aggregation behavior in aqueous systems. Software like Gaussian or ORCA can simulate radical-mediated degradation, relevant for environmental persistence studies .

Q. Data Contradictions and Validation

- Synthesis Routes : describes chlorination of alcohols, while emphasizes esterification. Cross-validate methods by comparing yields under identical conditions.

- Stability : While recommends standard storage, highlights moisture sensitivity. Perform controlled experiments to determine humidity thresholds for degradation.

Propriétés

IUPAC Name |

methyl 2-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c1-8-4(7)3(5)2-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSUVYGZODASAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559292 | |

| Record name | Methyl 2-chloro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20656-61-5 | |

| Record name | Methyl 2-chloro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.